N-Hydroxy-N-methylbenzenecarbothioamide
Description
N-Hydroxy-N-methylbenzenecarbothioamide is a thioamide derivative characterized by a benzene ring substituted with a carbothioamide (-C(S)NH-) group, where the nitrogen atom is further modified with hydroxy (-OH) and methyl (-CH₃) groups. Thioamides, compared to amides, exhibit distinct electronic properties due to sulfur’s lower electronegativity, which may influence reactivity, stability, and biological activity .
Properties
CAS No. |
89861-45-0 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
N-hydroxy-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H9NOS/c1-9(10)8(11)7-5-3-2-4-6-7/h2-6,10H,1H3 |
InChI Key |
YUPPELVWCBEYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-methylbenzenecarbothioamide can be synthesized through several methods. One common approach involves the reaction of benzenecarbothioamide with hydroxylamine and methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Benzenecarbothioamide is dissolved in a suitable solvent such as ethanol.
- Hydroxylamine hydrochloride is added to the solution, followed by the addition of a base like sodium hydroxide to generate the free hydroxylamine.
- Methyl iodide is then added to the reaction mixture, and the reaction is allowed to proceed at room temperature for several hours.
- The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-methylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.
Substitution: The hydroxy and methyl groups on the nitrogen atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzenecarbothioamides.
Scientific Research Applications
N-Hydroxy-N-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery and development.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets. The hydroxy and methyl groups on the nitrogen atom play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Thioamide vs. Amide Derivatives
- N-Hydroxy-N-methylbenzenecarbothioamide : Contains a thioamide (-C(S)NH-) core, which enhances resistance to enzymatic hydrolysis compared to amides. The N-hydroxy and N-methyl substituents may increase solubility via hydrogen bonding and steric bulk .
- 4-Hydroxy-N-methoxy-N-methylbenzamide (CAS 460747-44-8): Features an amide (-C(O)NH-) group with methoxy (-OCH₃) and methyl substituents. The amide group offers higher polarity but lower metabolic stability than thioamides .
Key Differences:
Substituent Effects
Benzenecarbothioamide Derivatives ():
- 4-Methoxy-N-(1-phenylethyl)benzenecarbothioamide (CAS 62926-14-1): Substituted with methoxy and bulky phenylethyl groups.
- Comparison with Target Compound :
- The target’s N-hydroxy group increases hydrophilicity compared to methoxy.
- Methyl substituents (target) are smaller than phenylethyl, allowing better target accessibility.
Hydrazinecarbothioamide Analogs ():
- 2-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-N-methylhydrazinecarbothioamide (CAS 375793-82-1): Features a hydrazinecarbothioamide backbone with brominated aromatic rings.
- Comparison :
- The target compound lacks halogenation, reducing toxicity risks but possibly diminishing antibacterial efficacy.
Data Table: Structural and Functional Comparison
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